molecular formula C18H16O5 B11040226 6,7-dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one

6,7-dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B11040226
M. Wt: 312.3 g/mol
InChI Key: PLZXDPRDLGTIGK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features methoxy groups at positions 6, 7, and 3, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 6,7-dimethoxy-4H-chromen-4-one as a starting material, which is then reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromone ring can be reduced to form dihydrochromones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Formation of 6,7-dimethoxy-3-(3-methoxybenzaldehyde)-4H-chromen-4-one.

    Reduction: Formation of 6,7-dimethoxy-3-(3-methoxyphenyl)-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted chromones depending on the electrophile used.

Scientific Research Applications

6,7-Dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can help in scavenging free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine: Known for its cytotoxic effects on cancer cells.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential as an HIV-1 reverse transcriptase inhibitor.

    2-(4-hydroxy-3-methoxyphenyl)-benzothiazole: Inhibits breast cancer cell proliferation.

Uniqueness

6,7-Dimethoxy-3-(3-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which can influence its chemical reactivity and biological activity. Its combination of methoxy groups and chromone structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

6,7-dimethoxy-3-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-5-11(7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3

InChI Key

PLZXDPRDLGTIGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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